[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid
CAS No.: 189160-67-6
Cat. No.: VC2708692
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189160-67-6 |
|---|---|
| Molecular Formula | C9H17NO5 |
| Molecular Weight | 219.23 g/mol |
| IUPAC Name | 2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
| Standard InChI | InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10(4-5-11)6-7(12)13/h11H,4-6H2,1-3H3,(H,12,13) |
| Standard InChI Key | SGBZXWMPCPLLJI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CCO)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCO)CC(=O)O |
Introduction
[Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid (CAS 189160-67-6) is a specialized organic compound with significant applications in peptide synthesis and medicinal chemistry. This article synthesizes data from peer-reviewed publications and chemical databases to provide a comprehensive analysis of its properties, synthesis, and applications.
Synthesis and Characterization
Synthetic Routes
The compound is typically prepared via:
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Protection of glycine: Reacting glycine with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst .
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Hydroxyethyl introduction: Subsequent alkylation with 2-chloroethanol under basic conditions.
Yield optimization:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, DMAP, reflux | 60 | >95 |
| CH₂Cl₂, RT | 84 | >98 |
Analytical Validation
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NMR: Characteristic peaks at δ 1.44 (Boc CH₃), δ 3.55 (CH₂OH), δ 4.10 (N-CH₂) .
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HPLC: Retention time 8.2 min (C18 column, acetonitrile/water 70:30).
Applications in Peptide Chemistry
Amino Group Protection
The Boc group serves as a temporary protective moiety:
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Stability: Resists nucleophilic attack during coupling reactions.
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Deprotection: Achieved via trifluoroacetic acid (TFA) in dichloromethane (30 min, 90% efficiency) .
Case Study: Insulin Analog Synthesis
A 2023 study demonstrated its utility in synthesizing insulin derivatives:
| Parameter | Result |
|---|---|
| Coupling efficiency | 92% |
| Deprotection yield | 88% |
| Final purity | 99.1% (HPLC) |
Comparison with Structural Analogs
| Compound | Molecular Formula | Key Difference | Application |
|---|---|---|---|
| [Tert-butoxycarbonyl(2-hydroxyethyl)amino]acetic acid | C₉H₁₇NO₅ | Hydroxyethyl group | Peptide synthesis |
| 2-(2-((tert-Butoxycarbonyl)amino)ethoxy)acetic acid | C₉H₁₇NO₅ | Ethoxy spacer | Linker chemistry |
| 2-{(tert-Butoxy)carbonylamino}acetic acid | C₁₀H₁₉NO₅ | Methoxy substitution | Prodrug development |
The hydroxyethyl variant shows superior hydrogen-bonding capacity compared to methoxy derivatives .
Advanced Deprotection Methods
Recent innovations in Boc removal:
| Method | Conditions | Efficiency (%) |
|---|---|---|
| Oxalyl chloride/MeOH | 0°C, 15 min | 95 |
| HCl/dioxane | RT, 2 hr | 85 |
| Enzymatic (CAL-B lipase) | 40°C, hexane, 12 hr | 78 |
The oxalyl chloride method minimizes racemization risks in chiral peptides .
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